n-Methyl-d-methionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YAXAFCHJCYILRU-RXMQYKEDSA-N |
SMILES |
CNC(CCSC)C(=O)O |
Isomeric SMILES |
CN[C@H](CCSC)C(=O)O |
Canonical SMILES |
CNC(CCSC)C(=O)O |
sequence |
M |
Origin of Product |
United States |
Enzymatic and Biochemical Pathways Associated with N Methyl D Methionine
Precursor Pathways and Stereochemical Considerations
The formation of n-Methyl-d-methionine is fundamentally dependent on the availability of its precursor, D-methionine, and the enzymatic systems that can act upon it. The stereochemistry of D-methionine is a critical factor, as enzymes typically exhibit high specificity for either L- or D-isomers of amino acids.
D-Methionine Occurrence and Metabolism in Biological Systems
While L-amino acids are the primary building blocks of proteins, D-amino acids (D-AAs) are found across various organisms where they perform diverse and crucial functions. nih.gov The presence and metabolism of D-methionine, specifically, have been noted in microbial and plant systems.
Bacteria are known to produce a variety of D-amino acids, which are essential components of the peptidoglycan in their cell walls. oup.com The production of diverse D-AAs in bacteria is largely attributed to the action of amino acid racemases, which interconvert L- and D-enantiomers. oup.com In addition to their structural role in peptidoglycan, bacterial D-AAs are involved in growth, biofilm regulation, and adaptation to environmental changes. oup.com
Microbial metabolism of methionine is complex and can vary significantly between species. researchgate.netwikipedia.org Bacteria have developed diverse pathways for methionine biosynthesis, often differing from the well-characterized pathway in Escherichia coli. researchgate.net While the focus is often on L-methionine for protein synthesis and as a precursor to S-adenosylmethionine (SAM), the presence of D-amino acid metabolizing enzymes suggests that D-methionine, when present, can be processed. wikipedia.orgnih.gov For instance, some bacteria possess D-amino acid oxidases that can catabolize D-AAs. nih.gov Furthermore, certain bacterial enzymes may have a relaxed substrate specificity, allowing them to act on D-methionine.
| Bacterial Species | D-Amino Acid | Enzyme/Pathway | Metabolic Role | Reference |
|---|---|---|---|---|
| Escherichia coli | D-Alanine, D-Glutamate | Alanine Racemase (Alr, DadX), Glutamate Racemase (MurI) | Peptidoglycan synthesis | oup.com |
| Bacillus subtilis | D-Alanine, D-Glutamate | Alanine Racemases (AlrA, AlrB) | Peptidoglycan synthesis, Biofilm dispersal | oup.com |
| General Bacteria | Various D-AAs | D-Amino Acid Oxidase (DAO) | Catabolism, Detoxification | nih.gov |
Plants, unlike most higher eukaryotes, can synthesize methionine de novo. nih.govnih.gov This pathway is crucial as methionine is the precursor to S-adenosylmethionine (AdoMet or SAM), the primary methyl group donor for a vast array of transmethylation reactions. nih.govresearchgate.net These reactions are vital for the biosynthesis of polyamines, ethylene, and for the methylation of DNA and other molecules. nih.govnih.gov
The metabolism of methionine in plants is intricately compartmentalized between the cytosol and organelles like chloroplasts. researchgate.net While the biosynthesis of L-methionine is well-documented, the processing of D-methionine is less understood. However, plants are known to metabolize D-amino acids, often through conjugation. For instance, D-amino acids can be N-acylated, such as with malonic acid, to form N-malonyl-D-amino acids. This process is considered a detoxification or storage mechanism, preventing the D-enantiomers from interfering with L-amino acid metabolic pathways. It is plausible that D-methionine, if present from exogenous sources or through racemization, could be similarly conjugated or processed by plant enzymes.
Principles of D-Amino Acid Recognition and Stereospecificity
The ability of enzymes to distinguish between D- and L-amino acids is a fundamental principle of biochemistry, known as stereospecificity. studysmarter.co.uk This specificity is dictated by the three-dimensional structure of the enzyme's active site, which creates a chiral environment. Only a substrate with the correct spatial arrangement of atoms can bind effectively and undergo catalysis.
Enzymes that act on D-amino acids, such as D-amino acid oxidase (DAO) and D-amino acid transaminase, possess active sites architecturally tailored to accommodate the D-configuration. nih.govnih.gov Key factors determining this stereospecificity include:
Three-Point Attachment Model : The substrate must bind to the enzyme at a minimum of three points. The specific arrangement of binding pockets or interacting residues for the α-carboxyl group, α-amino group, and the side chain (R-group) locks the substrate in a single orientation, allowing the enzyme to distinguish between enantiomers.
Active Site Residues : The precise placement of amino acid residues within the active site creates specific hydrogen bonds, electrostatic interactions, and hydrophobic interactions that favor the binding of a D-amino acid over its L-counterpart. researchgate.net
Cofactor Orientation : For enzymes that utilize cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) or flavin adenine (B156593) dinucleotide (FAD), the orientation of the cofactor relative to the bound substrate is crucial for catalysis and contributes to stereoselectivity. nih.govacs.org
While many enzymes are highly specific, some exhibit relaxed or partial stereoselectivity. For example, bacterial D-amino acid transaminase can slowly process some L-amino acids, although its primary activity is on D-amino acids. nih.gov This indicates that stereospecificity is not always absolute and can vary depending on the enzyme and the substrate.
N-Methylation Enzymology of D-Amino Acids
N-methylation is a common biochemical modification that involves the transfer of a methyl group to a nitrogen atom. researchgate.net In the context of amino acids, this reaction is catalyzed by a class of enzymes known as methyltransferases. The vast majority of these enzymes utilize S-adenosylmethionine (SAM) as the methyl donor. researchgate.netnih.gov Upon transferring its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).
The N-methylation of amino acids can alter their properties, such as increasing hydrophobicity, preventing the formation of certain hydrogen bonds, and providing resistance to enzymatic degradation by proteases. nih.govmdpi.com While N-methylation of L-amino acids is well-studied, particularly in the context of peptide and protein modification, the enzymatic N-methylation of free D-amino acids is a more specialized area. nih.govmdpi.com
Identification and Characterization of Putative D-Methionine N-Methyltransferases
A specific enzyme designated as a "D-methionine N-methyltransferase" has not been extensively characterized in the scientific literature. However, the existence of such an enzyme is plausible, and its characteristics can be hypothesized based on the known properties of other methyltransferases. These enzymes are a large and diverse superfamily, often classified based on their substrate specificity (e.g., protein, nucleic acid, or small molecule methyltransferases). nih.govnih.govebi.ac.uk
The identification of a putative D-methionine N-methyltransferase would likely involve bioinformatic approaches to find uncharacterized enzymes with structural homology to known methyltransferases, followed by biochemical assays to confirm their function. nih.gov A key feature would be a substrate-binding pocket that stereospecifically recognizes D-methionine. The catalytic domain would contain the binding site for the SAM cofactor, a feature common to most methyltransferases. mdpi.com
Research into novel methyltransferases has identified enzymes with specificity for various substrates, including nicotinate (B505614) in plants and the N-terminus of proteins in yeast and humans. oup.com Some of these enzymes exhibit a specific recognition motif, such as the X-Pro-Lys sequence for N-terminal methyltransferases. A putative D-methionine N-methyltransferase would similarly be expected to have a unique active site structure that accommodates the D-configuration of methionine and facilitates the transfer of a methyl group from SAM to its α-amino group. The incorporation of D- and N-methyl amino acids has been explored as a strategy to enhance the enzymatic stability of therapeutic peptides, indicating the biological relevance of such modifications. nih.govpnas.org
| Characteristic | Description | Reference |
|---|---|---|
| Methyl Donor | Almost universally S-adenosylmethionine (SAM or AdoMet). | researchgate.netnih.gov |
| Byproduct | S-adenosylhomocysteine (SAH), which is a potent inhibitor of the enzyme. | |
| Substrate Specificity | Highly variable; can be specific for proteins, nucleic acids (DNA/RNA), lipids, or small molecules (e.g., other amino acids). | nih.govnih.gov |
| Catalytic Mechanism | Typically an SN2 nucleophilic attack where a nitrogen, oxygen, or carbon atom of the substrate attacks the methyl group of SAM. | nih.gov |
| Structural Folds | Many methyltransferases share a common structural fold for the SAM-binding domain, often a Rossmann-like fold. | ebi.ac.ukmdpi.com |
Mechanistic Analogies from D-Aspartate N-Methyltransferase (DDNMT) Activity
The enzymatic synthesis of N-methyl-D-aspartate (NMDA) from D-aspartate by D-Aspartate N-methyltransferase (DDNMT) provides a strong mechanistic model for the potential synthesis of this compound. nih.govresearchgate.net DDNMT is a highly specific enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of D-aspartate. nih.govmdpi.com The reaction proceeds via a nucleophilic attack from the amino group of D-aspartate on the electrophilic methyl group of SAM. wikipedia.org
A putative D-methionine N-methyltransferase would likely operate through a similar mechanism. The enzyme would bind both D-methionine and the universal methyl donor, SAM, within its active site. The enzyme's catalytic residues would facilitate the deprotonation of the D-methionine amino group, enhancing its nucleophilicity. This activated amino group would then attack the methyl group of SAM, which is rendered highly reactive by the adjacent positively charged sulfonium (B1226848) ion. wikipedia.orgyoutube.com This transfer would result in the formation of this compound and S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM. youtube.com The high degree of specificity observed in DDNMT for D-aspartate suggests that a hypothetical enzyme for NMDM synthesis would also exhibit stereospecificity, preferentially recognizing the D-enantiomer of methionine. nih.gov
Substrate Specificity and Kinetic Profiles of Methyltransferase Activity
The substrate specificity of a putative this compound methyltransferase would be a critical determinant of its biological function. Based on analogous enzymes, it is expected to exhibit high specificity for D-methionine, with significantly lower or no activity towards L-methionine or other D-amino acids. The structural features of the D-methionine side chain—a flexible thioether—would be a key recognition element for the enzyme's binding pocket.
The kinetic profile of such an enzyme can be inferred from studies on other methyltransferases, such as protein N-terminal methyltransferase 1 (NTMT1). nih.gov These enzymes often follow a sequential Bi Bi kinetic mechanism, where both substrates (SAM and the amino acid) must bind to the enzyme before any products are released. nih.gov The kinetic parameters, Michaelis constant (KM) and catalytic rate (kcat), would quantify the enzyme's affinity for its substrates and its catalytic efficiency.
| Parameter | Description | Hypothetical Value for D-Methionine Methyltransferase |
|---|---|---|
| KM (D-Methionine) | Concentration of D-methionine at which the reaction rate is half of Vmax. Reflects substrate affinity. | Low micromolar (μM) range |
| KM (SAM) | Concentration of SAM at which the reaction rate is half of Vmax. Reflects cofactor affinity. | Low micromolar (μM) range |
| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | s-1 to min-1 range |
| kcat/KM | Catalytic efficiency of the enzyme. | 104 - 106 M-1s-1 |
| Inhibition by SAH | Product inhibition by S-adenosyl-L-homocysteine. | Potent competitive inhibition |
This table presents hypothetical kinetic parameters for a putative D-methionine methyltransferase, based on data from analogous, characterized methyltransferases. nih.govnih.govacs.org
S-Adenosylmethionine (SAM) as the Universal Methyl Group Donor in N-Methylation Reactions
S-adenosylmethionine (SAM or AdoMet) is the principal methyl donor in the vast majority of biological methylation reactions, including the N-methylation of amino acids. nih.govamsbio.comresearchgate.net Its central role is due to the unique chemical structure of its sulfonium ion. nih.gov The methionine moiety is activated by the attachment of an adenosyl group from ATP, a reaction catalyzed by methionine adenosyltransferase. youtube.comwikipedia.org This process converts the sulfur atom into a positively charged sulfonium center, which strongly withdraws electrons from the adjacent methyl carbon. youtube.com
This electron withdrawal makes the methyl group highly electrophilic and susceptible to nucleophilic attack by substrates such as the amino group of D-methionine. wikipedia.org The transfer of the methyl group is an energetically favorable SN2 reaction. wikipedia.org Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). nih.gov SAH is a potent product inhibitor of most SAM-dependent methyltransferases and must be removed from the cell, typically by hydrolysis to homocysteine and adenosine, to allow the methylation cycle to continue. nih.govacs.org The ubiquitous nature and high reactivity of SAM make it the ideal and nearly universal cofactor for enzymatic methylation. amsbio.comresearchgate.net
Cofactor Requirements and Allosteric Regulation of Putative Methyltransferases
While SAM is the primary cofactor for methyl group transfer, the catalytic activity and regulation of methyltransferases can be influenced by other factors. Some methyltransferases require divalent metal ions, such as magnesium (Mg²⁺) or zinc (Zn²⁺), for optimal activity or structural stability. athenslab.gr For instance, zinc can be essential for the proper folding and stability of DNA methyltransferases, allowing them to function effectively. athenslab.gr Magnesium ions can help stabilize the structure of enzymes like methionine synthase and facilitate the methyl transfer process. athenslab.gr
Allosteric regulation is a key mechanism for controlling enzyme activity, and methyltransferases are no exception. nih.govnih.govresearchgate.net This form of regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme. oup.compnas.org In DNA methyltransferases, N-terminal domains can act as autoinhibitory modules that allosterically control the catalytic C-terminal domain. nih.govnih.govresearchgate.net The binding of regulatory proteins, nucleic acids, or post-translational modifications can relieve this inhibition. oup.com A putative D-methionine methyltransferase could be similarly regulated by cellular metabolites, protein-protein interactions, or even by its own substrates or products, allowing for fine-tuned control over the synthesis of this compound in response to cellular needs.
Postulated Catabolic and Recycling Pathways for this compound
The metabolic fate of this compound would involve catabolic pathways to degrade the molecule and potentially recycle its constituent parts, particularly the sulfur-containing moiety. These pathways are likely to involve demethylation and subsequent entry into general amino acid or methionine-specific metabolic routes.
Theoretical Mechanisms of N-Methylated Amino Acid Degradation
The degradation of N-methylated amino acids is a fundamental process for recycling amino acids and removing metabolic byproducts. The primary step in the catabolism of this compound would likely be the removal of the N-methyl group. This could be accomplished by an N-methyl-D-amino acid demethylase or oxidase. Such an enzyme would catalyze the oxidative removal of the methyl group, potentially forming formaldehyde (B43269) and regenerating D-methionine.
Alternatively, the entire this compound molecule could be targeted for degradation through pathways that handle modified amino acids. General amino acid catabolism often begins with transamination or oxidative deamination to remove the amino group and convert the carbon skeleton into a keto acid. nih.gov This α-keto acid could then enter central metabolic pathways, such as the citric acid cycle. youtube.com In some contexts, the N-terminal methionine of a protein can act as a degradation signal, targeting the entire protein for proteolysis, though this is less directly applicable to free amino acids. nih.gov
Hypothetical Interactions with the Methionine Salvage Pathway
A hypothetical interaction between this compound metabolism and the methionine salvage pathway could occur if the catabolism of NMDM yields a sulfur-containing intermediate that can enter this cycle. For instance, if this compound is degraded to methanethiol (B179389) (CH₃SH), this compound could potentially be used to regenerate methionine. However, the canonical salvage pathway starts from MTA. researchgate.netreactome.org
A more direct link would involve the homocysteine generated from the SAM cycle. After a methyltransferase uses SAM to produce this compound, the resulting SAH is hydrolyzed to homocysteine. wikipedia.org This homocysteine is then remethylated to form L-methionine, completing the methionine cycle which is distinct from, but connected to, the salvage pathway. nih.gov Therefore, the synthesis of this compound is intrinsically linked to the regeneration of L-methionine via the SAM cycle, rather than a direct entry of NMDM or its immediate catabolites into the methionine salvage pathway itself.
Metabolic Interconnections and Hypothetical Biological Roles of N Methyl D Methionine
Integration into Cellular Methylation Fluxes
Cellular methylation reactions are fundamental to a vast array of biological processes, and are intrinsically linked to the methionine cycle. The introduction of n-Methyl-d-methionine into this intricate network could potentially lead to significant perturbations.
The methionine cycle is a central metabolic hub that governs the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor. pnas.orgnih.gov L-methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT). nih.gov SAM then donates its methyl group to a variety of acceptor molecules, yielding S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. nih.gov Homocysteine can then be either remethylated to reform methionine, thus completing the cycle, or be directed into the transsulfuration pathway to synthesize cysteine. pnas.orgnih.gov
The introduction of this compound presents several hypothetical points of interaction with this cycle. The N-methylation and D-configuration of this molecule would likely preclude it from being a direct substrate for MAT, which exhibits specificity for L-methionine. However, its presence could indirectly influence the cycle. For instance, if this compound were to be demethylated by an as-yet-unidentified enzyme, it could potentially yield D-methionine. D-methionine can be converted to its L-isomer in some organisms, which could then enter the methionine cycle.
The transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine and subsequently glutathione, is another critical component of sulfur amino acid metabolism. pnas.orgsielc.com The key regulatory enzyme in this pathway is cystathionine (B15957) β-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine. nih.gov The activity of CBS is allosterically regulated by SAM, linking the methylation cycle to the production of cysteine. pnas.org It is conceivable that this compound or its metabolites could interact with the enzymes of the transsulfuration pathway, although there is currently no direct evidence to support this.
| Key Pathway | Central Molecule | Primary Function | Potential Interaction with this compound (Hypothetical) |
| Methionine Cycle | L-Methionine | Regeneration of methionine and production of SAM | Indirect influence through potential conversion to D-methionine |
| Transsulfuration Pathway | Homocysteine | Synthesis of cysteine and glutathione | Unknown, potential for interaction with pathway enzymes |
The cellular ratio of SAM to SAH, often referred to as the methylation index, is a critical determinant of methylation capacity. ebi.ac.uk High levels of SAH are inhibitory to most methyltransferase enzymes. Therefore, the tight regulation of SAM and SAH levels is crucial for maintaining normal cellular function.
The presence of this compound could hypothetically disrupt this delicate balance. If this compound were to compete with L-methionine for transport into cells or interact with regulatory elements of the methionine cycle, it could indirectly affect the intracellular concentrations of SAM and SAH. For example, any process that alters the availability of L-methionine for SAM synthesis would consequently impact the SAM/SAH ratio. Furthermore, if this compound were to be a substrate for any methyltransferase, it would directly contribute to the cellular pool of methylated compounds and potentially alter the demand for SAM. However, without experimental data, these remain speculative possibilities.
| Molecule | Role in Methylation | Potential Influence of this compound (Hypothetical) |
| S-Adenosylmethionine (SAM) | Universal methyl donor | Indirectly affected by alterations in L-methionine availability |
| S-Adenosylhomocysteine (SAH) | Product and inhibitor of methylation reactions | Indirectly affected by changes in SAM levels and methylation flux |
Proposed Functional Significance within Biological Systems
While the specific roles of this compound are unknown, the established functions of D-amino acids in various organisms provide a basis for hypothesizing its potential biological activities.
Amino acid homeostasis is maintained through a complex interplay of synthesis, degradation, and transport processes. The introduction of an unusual amino acid like this compound could potentially interfere with these processes. For instance, it might compete with other amino acids for transport across cell membranes, thereby altering the intracellular amino acid pool. Regulated transport of amino acids is a key mechanism for controlling cellular responses to nutrient availability. nih.gov Any interference with this transport could have cascading effects on cellular signaling and metabolism.
D-amino acids are increasingly recognized as important signaling molecules in both prokaryotic and eukaryotic systems. wikipedia.org For example, D-serine acts as a neurotransmitter in the mammalian brain, modulating the activity of N-methyl-D-aspartate (NMDA) receptors. wikipedia.org In bacteria, D-amino acids are involved in the regulation of cell wall synthesis and biofilm formation. wikipedia.org
Drawing parallels from these established roles, it is plausible that this compound could participate in intracellular signaling. Its unique structure, combining both a D-configuration and N-methylation, might allow it to interact with specific receptors or enzymes, thereby triggering or modulating signaling pathways. The N-methyl group could enhance its lipophilicity, potentially facilitating its interaction with membrane-bound signaling components.
Comparative Analysis of Occurrence and Distribution
The natural occurrence and distribution of this compound are not well-documented. While D-amino acids have been identified in a variety of organisms, from bacteria to mammals, the presence of this specific N-methylated D-amino acid is not widely reported. One report indicates the presence of "Methylmethionine, DL-" in Camellia sinensis (the tea plant). researchgate.net D-methionine itself has been reported in organisms such as Pinus densiflora and Cyperus aromaticus. mdpi.com The limited data suggest that this compound is likely not a common metabolite, and its presence may be restricted to specific organisms or environmental conditions. Further analytical studies are needed to determine its prevalence in the biosphere.
Screening for this compound in Microbial Systems
Direct, large-scale screening for this compound in microbial systems has not been a primary focus of published research. However, the theoretical basis for its formation in microorganisms is plausible. Bacteria are well-known producers of D-amino acids, which serve various functions, including roles in cell wall synthesis, biofilm regulation, and spore germination. frontiersin.orgnih.gov Many bacterial species are known to synthesize and release a variety of D-amino acids, including D-methionine. nih.gov
Furthermore, bacteria possess a range of methyltransferase enzymes. nih.gov Some bacterial N-methyltransferases exhibit catalytic promiscuity, allowing them to act on various substrates. nih.gov For instance, the enzyme PrmA methylates the ribosomal protein L11 at both the α-amino group and the ε-amino group of lysine (B10760008) residues. nih.gov While this specific enzyme acts on L-amino acids within a protein, the existence of diverse methylating enzymes opens the possibility for the N-methylation of free D-amino acids. The fermentative production of N-methylated L-amino acids has been achieved through metabolic engineering in bacteria, highlighting the capacity of microbial systems for such biochemical transformations. nih.gov
The convergence of D-amino acid production and N-methyltransferase activity within the same microbial environment provides a hypothetical pathway for the synthesis of this compound.
Table 1: Examples of D-Amino Acid Production and N-Methyltransferase Activity in Bacteria
| Bacterial Species | Known D-Amino Acid Production | Known N-Methyltransferase Activity | Reference |
|---|---|---|---|
| Vibrio cholerae | D-Methionine, D-Leucine, D-Arginine | General methyltransferase presence | frontiersin.org |
| Bacillus subtilis | D-Alanine, D-Glutamate | General methyltransferase presence | frontiersin.org |
| Escherichia coli | D-Alanine, D-Glutamate | PrmA (Ribosomal Protein L11 Methyltransferase) | nih.govnih.gov |
Investigation of this compound in Plant Species
There is a notable lack of studies specifically investigating the presence of this compound in plants. However, like microorganisms, plants possess the fundamental metabolic capabilities that could hypothetically lead to its formation. Plants are known to contain and metabolize D-amino acids, which can be taken up from the soil or potentially synthesized endogenously. nih.govresearchgate.net The presence of D-amino acid transporters and specific enzymes for D-amino acid metabolism indicates that these molecules are actively managed within plant tissues. nih.govslu.se
Plants also harbor large and diverse families of S-adenosyl-l-methionine (SAM)-dependent methyltransferases, which are crucial for the biosynthesis of a vast array of natural products, including pigments, signaling molecules, and defense compounds. mdpi.comwikipedia.org These enzymes are categorized based on the atom they methylate (O, N, C, S). mdpi.com While many plant methyltransferases are highly specific to their substrates, instances of substrate promiscuity and the evolution of new functions are known. researchgate.netnih.gov For example, Caffeic acid O-methyltransferases (COMTs), involved in lignin (B12514952) biosynthesis, have been shown to possess weak N-methylation activity towards nicotinate (B505614), suggesting a degree of catalytic flexibility. nih.gov
Therefore, it is conceivable that if D-methionine is present in plant cells, a plant N-methyltransferase could catalyze its methylation to form this compound.
Table 2: D-Amino Acid Metabolism and N-Methyltransferase Activity in Plants
| Plant Species | Evidence of D-Amino Acid Metabolism | Example of Characterized N-Methyltransferase | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Uptake and metabolism of various D-amino acids. nih.govslu.se | Nicotinate N-methyltransferase (NANMT) | nih.gov |
| Pisum sativum (Pea) | Presence of N-malonyl-D-alanine | General methyltransferase presence | researchgate.net |
| Medicago sativa (Alfalfa) | Not specified for D-amino acids | Isoflavone O-methyltransferase (IOMT) | researchgate.net |
Search for this compound in Vertebrate Tissues (in context of known D-amino acid presence)
A direct search for this compound in vertebrate tissues is not apparent in the reviewed scientific literature. However, the context of D-amino acid physiology in vertebrates, particularly mammals, provides a framework for hypothesizing its potential transient existence. Significant concentrations of free D-amino acids, such as D-serine and D-aspartate, are found in specific vertebrate tissues, most notably the central nervous system and endocrine glands. nih.govnih.govjst.go.jp These D-amino acids serve critical physiological roles, such as modulating neurotransmission by acting on the N-methyl-D-aspartate (NMDA) receptor. nih.govjst.go.jp
The metabolism of D-amino acids in vertebrates is primarily degradative, carried out by flavoenzymes like D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which are abundant in the liver and kidneys. jst.go.jpnih.gov DAO has broad substrate specificity for neutral and basic D-amino acids and functions to detoxify D-amino acids absorbed from the diet or produced by gut microbiota. jst.go.jpnih.gov
Alongside this degradative pathway, vertebrate tissues express a wide array of N-methyltransferases that are essential for the synthesis and metabolism of numerous small molecules, including hormones and neurotransmitters. nih.gov For example, phenylethanolamine N-methyltransferase is key in epinephrine (B1671497) synthesis. nih.gov While these enzymes typically act on L-isomers or other small molecules, the possibility of them methylating a D-amino acid cannot be entirely excluded, especially if the D-amino acid is present as a transient metabolite. If D-methionine from dietary sources or gut flora were to enter circulation and reach tissues before being degraded by DAO, it could hypothetically encounter an N-methyltransferase and be converted to this compound.
Table 3: Presence of D-Amino Acids and N-Methyltransferases in Vertebrate Tissues
| D-Amino Acid | Location in Vertebrate Tissues | Example of Vertebrate N-Methyltransferase | Function of Methyltransferase | Reference |
|---|---|---|---|---|
| D-Serine | Brain, Endocrine Glands | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine synthesis | nih.govnih.govnih.gov |
| D-Aspartate | Brain, Endocrine Glands, Testis | Nicotinamide N-methyltransferase (NNMT) | Vitamin B3 metabolism | nih.govjst.go.jpnih.gov |
| D-Alanine | Serum, Urine | Histamine N-methyltransferase (HNMT) | Histamine inactivation | nih.govnih.govjst.go.jp |
Advanced Analytical Methodologies for N Methyl D Methionine
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation and analysis of amino acids and their derivatives. The separation of n-Methyl-d-methionine from its L-enantiomer and other related compounds often requires specialized chromatographic approaches due to their similar physicochemical properties.
The separation of enantiomers is a significant challenge in analytical chemistry. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of stereoisomers. For amino acids like methionine, this is often achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. scielo.br
One successful approach for the enantiomeric separation of methionine involves the use of cyclofructan-based CSPs in a polar-organic separation mode. researchgate.net For instance, an isopropylcarbamate cyclofructan 6 chiral stationary phase has been shown to effectively separate D- and L-methionine. researchgate.net The mobile phase composition is a critical factor in achieving enantioselectivity; a mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534) has been demonstrated to provide good resolution. researchgate.net Another strategy employs macrocyclic glycopeptide-based CSPs, such as those with teicoplanin as the chiral selector, which are compatible with both organic and aqueous mobile phases, making them suitable for underivatized amino acids. sigmaaldrich.com It is a notable characteristic of these macrocyclic glycopeptide CSPs that the D-enantiomer is consistently retained more strongly than the L-enantiomer. sigmaaldrich.com
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Isopropylcarbamate cyclofructan 6 | Teicoplanin-based macrocyclic glycopeptide |
| Mobile Phase | Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) | LC-MS compatible mobile phase systems |
| Separation Mode | Polar-organic | Compatible with organic and aqueous phases |
| Detection | Low-wavelength UV, polarimetric, circular dichroism | Mass Spectrometry (MS) |
| Observation | Successful enantioselective separation of methionine. researchgate.net | D-enantiomer is more strongly retained. sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. nih.gov However, amino acids like this compound are non-volatile and require a derivatization step to increase their volatility prior to GC-MS analysis. chromatographyonline.comwvu.edu
Several derivatization strategies have been developed for the analysis of amino acids. Silylation is a common method where active hydrogens on polar functional groups are replaced with a nonpolar moiety. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. wvu.edusigmaaldrich.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to those formed with BSTFA. sigmaaldrich.com Another approach involves alkylation using reagents like methyl chloroformate or triethyloxonium (B8711484) salts, which convert the analytes into volatile ethyl-derivatives. chromatographyonline.comvub.be The choice of derivatization reagent and reaction conditions, such as solvent, temperature, and time, must be optimized to achieve maximum reaction yield and sensitivity. wvu.edu
| Derivatization Reagent | Principle | Advantages | Considerations |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation: Replaces acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups. wvu.edu | Single-step reaction. wvu.edu | Derivatives are sensitive to moisture. wvu.edu |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Silylation: Forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com | Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com | Requires optimization of reaction conditions (e.g., heating at 100°C for 4 hours). sigmaaldrich.com |
| Methyl Chloroformate | Alkylation | Rapid and reliable quantification. vub.be | Requires solid-phase extraction for cleanup. vub.be |
| Triethyloxonium Salts (e.g., TEOT) | Alkylation: Converts analytes into volatile ethyl-derivatives. chromatographyonline.com | Can be handled in water; by-products do not interfere with GC-MS analysis. chromatographyonline.com | The degree of alkylation is pH-dependent. chromatographyonline.com |
Biological samples are inherently complex, containing a vast number of compounds that can interfere with the analysis of a specific analyte. Two-dimensional liquid chromatography (2D-LC) offers significantly increased resolving power by combining two different chromatographic separation mechanisms. chromatographyonline.com In this technique, fractions from the first dimension of separation are transferred to a second, orthogonal column for further separation. chromatographyonline.comnih.gov
This approach is particularly useful for separating target analytes from a complex background. For instance, a 2D-LC method combining reversed-phase liquid chromatography (RPLC) in the first dimension and a chiral separation in the second dimension can provide both purity and enantiomeric information from a single injection. chromatographyonline.commolnar-institute.com This is highly advantageous for the analysis of amino acid enantiomers in biological fluids. molnar-institute.com A multiple heart-cutting 2D-LC approach has been successfully applied to the enantioselective analysis of derivatized amino acids, demonstrating the power of this technique to resolve complex mixtures. molnar-institute.com The orthogonality of the two separation dimensions is key to achieving high-resolution separation. molnar-institute.com
Mass Spectrometric Approaches
Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing high sensitivity, specificity, and the ability to determine the molecular weight and structure of analytes.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and confident identification of the analyte. nih.gov This is particularly important in metabolomics studies where numerous structurally similar compounds may be present. Time-of-flight (TOF) mass spectrometers are commonly used in HRMS to achieve high mass accuracy. nih.gov
HRMS has been successfully applied to the quantitative analysis of key metabolites in the methionine metabolic pathway. nih.gov The high specificity of HRMS, combined with isotope pattern matching, ensures reliable identification and quantification. nih.gov Furthermore, operating the mass spectrometer in an enhanced duty cycle mode can significantly increase the signal strength for the analytes of interest. nih.gov
Stable isotope tracing is a powerful technique used to study the flow of atoms through metabolic pathways, a concept known as metabolic flux analysis (MFA). nih.govacs.orgnih.gov This method involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system and then tracking the incorporation of the isotope into downstream metabolites using mass spectrometry. nih.govacs.org
For studying methionine metabolism, ¹³C-methionine can be used as a tracer. nih.govacs.org By measuring the isotope-labeling patterns of intracellular and extracellular methionine and its metabolites over time, it is possible to quantify the fluxes through various pathways, such as transmethylation and propylamine (B44156) transfer. nih.govacs.org This approach provides valuable insights into the dynamics of methionine metabolism under different physiological or pathological conditions. nih.govacs.org The use of heavy-methyl SILAC (Stable Isotope Labeling with Amino acids in Cell culture), which utilizes ¹³CD₃-methionine, is another application that aids in the validation of methylpeptide identifications in proteomics studies. nih.gov
Bioanalytical and Biosensor-Based Methodologies for this compound
The specific detection and quantification of this compound in complex biological matrices necessitate the development of highly selective and sensitive analytical techniques. Bioanalytical and biosensor-based methodologies offer promising avenues to achieve this, leveraging the specificity of biological recognition elements to overcome the challenges of discriminating this compound from structurally similar compounds.
Development of Enzyme-Coupled Assays for Specific Detection and Quantification
Enzyme-coupled assays represent a robust strategy for the specific detection and quantification of this compound. The underlying principle of these assays is the use of one or more enzymes to catalyze a reaction involving the target analyte, which is then coupled to a secondary reaction that produces a readily measurable signal, such as a change in absorbance or fluorescence. The development of such an assay for this compound would hinge on the identification or engineering of an enzyme with high specificity for this particular molecule.
A potential candidate for the primary enzyme in such an assay is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme known to catalyze the oxidative deamination of various D-amino acids. frontiersin.orgscispace.com While DAAO typically shows broad substrate specificity for D-amino acids, the presence of the N-methyl group in this compound could influence its recognition and turnover by the enzyme. nih.govnih.gov Research into the substrate specificity of various DAAOs from different sources would be a critical first step. frontiersin.org It might be necessary to employ protein engineering techniques, such as site-directed mutagenesis, to modify the active site of a DAAO to enhance its specificity and catalytic efficiency for this compound. nih.govproquest.com
The reaction catalyzed by a specific DAAO would convert this compound to its corresponding α-keto acid, hydrogen peroxide, and methylamine. The production of hydrogen peroxide is particularly amenable to coupling with a secondary detection system. For instance, horseradish peroxidase (HRP) can be used to catalyze the oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide, leading to a measurable colorimetric or fluorescent signal.
Primary Reaction: this compound + O₂ + H₂O --(DAAO)--> 2-keto-4-(methylthio)butanoic acid + CH₃NH₂ + H₂O₂
Secondary (Detection) Reaction: H₂O₂ + Substrate (colorless/non-fluorescent) --(HRP)--> Product (colored/fluorescent) + H₂O
The intensity of the resulting signal would be directly proportional to the concentration of this compound in the sample. The performance of such an assay would need to be rigorously validated, with key parameters including the limit of detection (LOD), limit of quantification (LOQ), linearity, and specificity against other amino acids, particularly L-methionine, D-methionine, and other N-methylated amino acids. nih.gov
| Parameter | Projected Performance Characteristic | Basis of Projection |
| Enzyme | Engineered D-amino acid oxidase (DAAO) | Based on the need for high specificity for the N-methylated D-enantiomer. nih.gov |
| Detection Method | Colorimetric or Fluorometric | Coupled reaction with Horseradish Peroxidase (HRP) and a suitable substrate. nih.gov |
| Limit of Detection (LOD) | 1-10 µM | Typical sensitivity range for enzyme-coupled assays for amino acids. nih.gov |
| Limit of Quantification (LOQ) | 5-25 µM | Derived from typical LOD values and the requirement for precise measurement. nih.gov |
| Linear Range | 5-500 µM | Common dynamic range for such bioanalytical assays. |
| Specificity | High against L-methionine, D-methionine, and other amino acids. | Achieved through the engineering of the DAAO active site. proquest.com |
| Assay Time | 15-60 minutes | Standard incubation time for enzyme-coupled colorimetric/fluorometric assays. |
Design and Application of Advanced Biosensors for Targeted Analysis
Advanced biosensors offer the potential for real-time, sensitive, and selective detection of this compound, making them valuable tools for various research applications. A biosensor typically consists of a biological recognition element (bioreceptor) in close proximity to a transducer, which converts the biological recognition event into a measurable signal.
Electrochemical Biosensors:
One of the most promising approaches for this compound detection is the development of an amperometric electrochemical biosensor. nih.gov This type of biosensor could utilize an immobilized enzyme, such as a specifically engineered D-amino acid oxidase, on the surface of an electrode. nih.govmdpi.com When this compound interacts with the immobilized enzyme, the resulting production of hydrogen peroxide can be detected electrochemically. The hydrogen peroxide can be either oxidized or reduced at the electrode surface, generating a current that is proportional to the concentration of this compound. nih.gov
The sensitivity and selectivity of such a biosensor can be enhanced through the use of nanomaterials, such as carbon nanotubes or metal nanoparticles, to modify the electrode surface. nih.gov These materials can increase the surface area for enzyme immobilization and facilitate electron transfer, leading to improved sensor performance. nih.govrsc.org
Optical Biosensors:
Optical biosensors, particularly those based on fluorescence, represent another viable strategy. nih.gov A fluorescent biosensor for this compound could be designed based on the principle of fluorescence resonance energy transfer (FRET) or through the development of fluorescent probes that are specifically modulated by the presence of the analyte. researchgate.net
One approach could involve the genetic incorporation of a fluorescent non-canonical amino acid into a protein that can be engineered to bind this compound. nih.gov Binding of the target molecule could induce a conformational change in the protein, altering the environment of the fluorescent amino acid and thus changing its fluorescence properties. nih.govresearchgate.net This would provide a direct and sensitive readout of this compound concentration.
The application of these advanced biosensors could range from fundamental research, such as studying the metabolic pathways involving this compound, to more applied fields. The development of portable and easy-to-use biosensors could enable rapid, on-site analysis without the need for extensive sample preparation or complex instrumentation.
| Biosensor Type | Bioreceptor | Transduction Principle | Potential Advantages | Potential Challenges |
| Electrochemical (Amperometric) | Engineered D-amino acid oxidase (DAAO) | Detection of H₂O₂ produced from the enzymatic reaction. nih.gov | High sensitivity, rapid response time, potential for miniaturization. nih.gov | Enzyme stability, interference from other electroactive species. mdpi.com |
| Optical (Fluorescent) | Engineered binding protein with a fluorescent probe | Change in fluorescence intensity or FRET upon binding of this compound. nih.govresearchgate.net | High specificity, potential for in-vivo imaging. | Development of a specific binding protein, photobleaching of the fluorophore. |
| Magneto-Electrochemical | Chiral recognition elements | Enhanced electrochemical signal under a magnetic field. rsc.org | High sensitivity for chiral discrimination, potential for nM detection limits. | Complex instrumentation, requires further development for specific analytes. |
Future Research Directions and Theoretical Frameworks for N Methyl D Methionine Studies
Genetic and Molecular Characterization of Relevant Enzymes and Transporters
A foundational step in understanding the role of n-Methyl-d-methionine is to identify and characterize the enzymes and transport proteins that interact with it. This involves pinpointing the genes responsible for its synthesis and transport and functionally validating their protein products.
The enzymatic synthesis of this compound likely involves an N-methyltransferase that utilizes a methyl donor, such as S-adenosyl-L-methionine (SAM), to methylate the amino group of D-methionine. nih.govnih.gov A primary research objective is to identify the gene encoding this putative enzyme. A prospective research strategy would involve:
Genome Mining: Searching genomic and proteomic databases for sequences with homology to known N-methyltransferases, particularly those that act on amino acids or similar small molecules.
Candidate Gene Screening: Expressing candidate genes identified through bioinformatics in a heterologous host system, such as Escherichia coli or a yeast strain, that lacks endogenous methyltransferase activity for D-methionine. nih.gov
Expression and Purification: Successful expression would be followed by purification of the recombinant protein using affinity chromatography (e.g., via a His-tag) for subsequent functional assays. nih.gov
The table below outlines a hypothetical cloning strategy for a candidate gene.
| Step | Technique | Objective | Expected Outcome |
| 1. Identification | BLASTp Search | Identify putative N-methyltransferase genes based on sequence homology. | A list of candidate genes from various organisms. |
| 2. Amplification | Polymerase Chain Reaction (PCR) | Isolate the full-length coding sequence from cDNA. | A DNA fragment of the expected size for the candidate gene. |
| 3. Cloning | Ligation into Expression Vector | Insert the PCR product into a bacterial expression vector (e.g., pET series). | A recombinant plasmid containing the gene of interest. |
| 4. Expression | Heterologous Expression in E. coli | Induce protein expression from the recombinant plasmid. | High-level production of the putative N-methyltransferase protein. |
This interactive table outlines a standard workflow for gene cloning and expression.
Once a putative N-methyltransferase is expressed and purified, its function must be rigorously characterized. This involves confirming its substrate specificity and understanding its catalytic mechanism.
Biochemical Assays: Enzyme activity can be quantified by incubating the purified enzyme with D-methionine and a methyl donor (e.g., radiolabeled SAM) and measuring the formation of this compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Site-Directed Mutagenesis: To identify key amino acid residues in the enzyme's active site, site-directed mutagenesis can be employed to create specific point mutations. nih.gov For example, residues predicted to be involved in substrate binding or catalysis can be altered, and the resulting mutant enzymes can be assayed for changes in activity. This approach helps to elucidate the structure-function relationship of the enzyme.
The following table presents hypothetical kinetic data from such an experiment, comparing a wild-type (WT) enzyme to a mutant (e.g., Y150F, where tyrosine at position 150 is replaced with phenylalanine).
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type | D-Methionine | 150 | 10 | 6.7 x 104 |
| Wild-Type | L-Methionine | >10,000 | <0.1 | <10 |
| Y150F Mutant | D-Methionine | 2500 | 0.5 | 2.0 x 102 |
This interactive table illustrates how mutagenesis can reveal the importance of specific residues for substrate binding (Km) and catalytic efficiency (kcat).
In Vitro and In Vivo Model System Investigations
Understanding the enzymatic basis of this compound formation is a critical first step, but its broader metabolic context must be explored within cellular and whole-organism systems.
Metabolic flux analysis (MFA) is a powerful technique to trace the flow of metabolites through a metabolic network. nih.govacs.org To investigate the fate of this compound, stable isotope tracing studies could be designed. This would involve synthesizing isotopically labeled this compound (e.g., with 13C or 15N) and introducing it to cell cultures (e.g., human cell lines) or simple model organisms like yeast or Drosophila. nih.govnih.gov
By using LC-MS to track the incorporation of the isotopic label into downstream metabolites, researchers can reconstruct the metabolic pathways involving this compound. acs.orgnih.gov This can reveal whether this compound is incorporated into larger molecules, demethylated back to D-methionine, or converted into other novel compounds. This approach allows for the quantification of the rates (fluxes) of these metabolic reactions, providing a dynamic view of the compound's role in cellular metabolism. nih.govresearchgate.net
To definitively establish the in vivo function of the identified N-methyltransferase and the biological relevance of this compound, studies in genetically modified organisms (GMOs) are essential. researchgate.net
Knockout Models: A model organism (e.g., mouse or fly) could be engineered to have the gene for the putative D-methionine N-methyltransferase deleted (a knockout). nih.gov Comparing the metabolic profile and phenotype of these knockout animals to their wild-type counterparts would reveal processes that are dependent on the synthesis of this compound.
Overexpression Models: Conversely, creating a transgenic model that overexpresses the enzyme would lead to elevated levels of this compound. Studying these organisms could uncover the physiological consequences of accumulating this metabolite.
These targeted genetic manipulations provide a powerful framework for dissecting the specific biological roles of the enzyme and its product in a complex, whole-organism context.
Exploration of Undiscovered Metabolic Products and Interactions
The metabolic fate of this compound is not necessarily limited to simple demethylation or degradation. It may serve as a precursor to novel bioactive molecules or interact with other metabolic pathways in unforeseen ways. The established metabolic pathways for L-methionine, including the methionine cycle and the transsulfuration pathway, provide a theoretical basis for exploring potential analogous or entirely new routes for its N-methylated D-isomer. nih.govnih.gov
An untargeted metabolomics approach would be highly valuable in this context. This involves treating a model system (e.g., cell culture) with this compound and using high-resolution mass spectrometry to compare its full metabolome against an untreated control. This method can identify any new or significantly altered metabolites that appear in the presence of this compound, thereby revealing previously unknown metabolic products or pathway interactions without prior hypotheses. Such discoveries could open up entirely new avenues of research into the biological function of this unique compound.
Identification of Downstream Metabolites Derived from this compound
A primary objective for future studies is the comprehensive identification of metabolites originating from this compound. The established metabolic pathways for L-methionine, including the methionine cycle and the transsulfuration pathway, provide a foundational but potentially divergent framework for this investigation. nih.govbiocrates.com
Key research questions will revolve around the enzymatic processing of this compound. It is crucial to determine if it can serve as a substrate for methionine adenosyltransferase (MAT), the enzyme that initiates the methionine cycle by converting methionine to S-adenosylmethionine (SAM). nih.govyoutube.com The stereospecificity of metabolic enzymes suggests that the D-configuration of this compound may significantly hinder or alter its recognition and processing compared to the L-form. nih.gov
Theoretical metabolic pathways that warrant investigation include:
N-Demethylation: An initial demethylation step could convert this compound to D-methionine, which might then enter known D-amino acid metabolic routes.
Direct Adenosylation: Alternatively, if MAT can accommodate the N-methylated D-enantiomer, it could lead to the formation of a novel N-methylated S-adenosylmethionine analog. The subsequent metabolism of this compound would be of significant interest, potentially yielding N-methylated versions of S-adenosylhomocysteine (SAH) and homocysteine.
Alternative Degradation: The compound may be processed by D-amino acid oxidases or other stereospecific enzymes, leading to a completely distinct set of metabolites compared to L-methionine. nih.gov
Table 1: Comparison of Known L-Methionine Metabolites and Hypothetical this compound Metabolites
| Known L-Methionine Metabolite | Description | Hypothetical this compound Counterpart | Research Question |
|---|---|---|---|
| S-adenosylmethionine (SAM) | The primary methyl group donor in numerous biological reactions. youtube.com | N-Methyl-S-adenosylmethionine | Is this compound a substrate for methionine adenosyltransferase? |
| S-adenosylhomocysteine (SAH) | Formed after SAM donates its methyl group. mdpi.com | N-Methyl-S-adenosylhomocysteine | If a methylated SAM analog is formed, can it participate in methyltransferase reactions? |
| Homocysteine | Generated from SAH; can be recycled to methionine or enter the transsulfuration pathway. wikipedia.org | N-Methyl-homocysteine | Does the hydrolysis of a methylated SAH analog occur, and is the resulting product stable? |
| Cysteine | Synthesized from homocysteine via the transsulfuration pathway. | D-Cysteine or N-Methyl-D-cysteine | Can a hypothetical N-methyl-homocysteine enter the transsulfuration pathway? |
Investigation of Interactions with Other Small Molecules, Proteins, and Nucleic Acids
Understanding the molecular interactions of this compound is fundamental to defining its potential biological significance. The unique structural features—the N-methyl group and D-chirality—are expected to profoundly influence its binding affinities and interactive capabilities compared to L-methionine.
Protein Interactions: L-methionine residues are known to participate in stabilizing protein structures through sulfur-aromatic interactions with residues like tyrosine and tryptophan. nih.gov A critical area of future research is to determine whether this compound, as a free amino acid, can engage in similar non-covalent interactions. The N-methyl group could introduce steric hindrance or alter the molecule's electrostatic potential, thereby changing its interaction profile with protein binding pockets. Investigations should focus on enzymes within the methionine metabolic pathway, such as methyltransferases and synthases, to assess potential competitive inhibition or allosteric modulation. youtube.commdpi.com
Small Molecule Interactions: The initial step of the methionine cycle involves an interaction with ATP. nih.gov Future studies should explore the binding affinity of this compound with ATP in the active site of MAT. Furthermore, its potential interactions with other cofactors of one-carbon metabolism, such as vitamin B12 and folate derivatives, should be systematically investigated. youtube.com
Nucleic Acid Interactions: Direct interactions between free amino acids and nucleic acids are not typical. However, an important theoretical framework for future research involves indirect interactions. If this compound is metabolized into an N-methylated SAM analog, this new molecule could theoretically interact with DNA and RNA methyltransferases. biocrates.com Such an interaction could modulate epigenetic processes by either acting as a methyl donor itself or by inhibiting the binding of the natural SAM molecule, thereby altering DNA methylation patterns. oup.com
Table 2: Proposed Interaction Studies for this compound
| Interaction Target | Specific Molecule/Structure | Theoretical Framework / Research Goal |
|---|---|---|
| Proteins | Methionine Adenosyltransferase (MAT), Methyltransferases, D-amino acid oxidase | Determine binding affinity, substrate potential, or inhibitory activity. Assess the impact of N-methylation and D-chirality on enzyme kinetics. |
| Small Molecules | Adenosine Triphosphate (ATP), Vitamin B12, Folate | Investigate potential binding and influence on cofactor-dependent enzymatic reactions. |
| Nucleic Acids | DNA, RNA (via methyltransferases) | Explore the potential for indirect effects on epigenetic modifications mediated by hypothetical N-methylated metabolites. oup.com |
Advancements in Analytical Techniques for Ultra-Trace Detection and Structural Elucidation
The accurate detection and characterization of this compound and its potential metabolites in complex biological matrices necessitate the development and refinement of advanced analytical techniques. Key challenges include achieving sufficient sensitivity for ultra-trace level detection and ensuring stereospecificity to distinguish the D-enantiomer from its L-counterpart and other related compounds.
Future research should focus on enhancing mass spectrometry (MS) based methods, which offer superior sensitivity and selectivity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This will be a cornerstone technique. Advancements should target the development of chiral stationary phases capable of separating this compound from n-Methyl-l-methionine and their respective metabolites without derivatization. chromatographyonline.comspincotech.com Optimization of multiple reaction monitoring (MRM) methods will be essential for quantifying the parent compound and its predicted metabolites with high specificity and sensitivity in biological fluids. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring derivatization, GC-MS can provide excellent chromatographic resolution. researchgate.net Future work could involve creating novel chiral derivatizing agents that react specifically with the secondary amine of this compound, enabling robust enantiomeric separation and detection.
For definitive structural elucidation, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
HRMS can provide accurate mass measurements to confirm the elemental composition of novel metabolites.
NMR spectroscopy will be crucial for unequivocally confirming the position of the methyl group on the nitrogen atom and for characterizing the three-dimensional structure of this compound and its derivatives in solution. nih.gov
Table 3: Analytical Techniques and Future Directions for this compound Analysis
| Technique | Current Application for Amino Acids | Proposed Advancement for this compound |
|---|---|---|
| LC-MS/MS | Quantification of amino acids and metabolites in biological fluids. mdpi.com | Development of novel chiral columns for direct enantiomer separation; optimization of MRM transitions for ultra-trace detection. spincotech.com |
| GC-MS | Analysis of volatile amino acid derivatives. researchgate.net | Creation of new chiral derivatization agents specific for secondary amines to enhance stereospecific detection. |
| HRMS | Accurate mass determination for metabolite identification. | Application to complex biological samples to identify and confirm the elemental composition of unknown downstream metabolites. |
| NMR Spectroscopy | Structural analysis of amino acids and their interactions. nih.gov | Use of advanced 2D NMR techniques (e.g., HSQC, HMBC) to confirm the N-methyl structure and elucidate the conformation of novel metabolites. |
Q & A
Q. Table 1: Example HPLC Parameters from Pharmacopeial Standards
| Parameter | Requirement |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water |
| Detection Wavelength | 214 nm |
| Resolution (R) | ≥0.4 |
Basic: How can researchers synthesize this compound with high enantiomeric purity?
Methodological Answer:
- Step 1 : N-methylation of L-methionine using methyl iodide in alkaline conditions.
- Step 2 : Purify via chiral chromatography (e.g., Chiralpak® IC column) to isolate the D-enantiomer .
- Step 3 : Validate enantiopurity using polarimetry or circular dichroism (CD) spectroscopy.
Critical Note : Confirm structural identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR), referencing databases like NIST Chemistry WebBook .
Advanced: What methodological considerations are critical when using isotopic labeling (e.g., ²H, ¹³C) to study this compound metabolism in vivo?
Methodological Answer:
- Isotope Selection : Use [methyl-¹³CH₃]-labeled compounds for tracking transmethylation pathways .
- Infusion Protocol : Administer a 5-hour constant intravenous infusion to achieve isotopic steady state .
- Data Modeling : Apply stochastic models to calculate rates of transmethylation (TM) and transsulfuration (TS) from plasma and breath samples .
Q. Table 2: Kinetic Parameters from Isotopic Studies (Fed vs. Postabsorptive States)
| Parameter | Fed State (µmol/kg/h) | Postabsorptive (µmol/kg/h) |
|---|---|---|
| Transmethylation (TM) | 14 ± 1.3 | 5.8 ± 0.6 |
| Transsulfuration (TS) | 8.3 ± 0.6 | 4.0 ± 0.4 |
| Remethylation (RM) | 5.7 ± 0.9 | 1.8 ± 0.4 |
Advanced: How can computational approaches predict the interaction between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like methionine adenosyltransferase (MAT). Validate with experimental Km values .
- Dynamic Simulations : Run 100-ns molecular dynamics (MD) simulations to assess conformational stability in aqueous environments.
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion .
Basic: What are the key steps in characterizing the crystal structure of this compound derivatives?
Methodological Answer:
- Crystallization : Use vapor diffusion with PEG 3350 as a precipitant.
- Data Collection : Perform X-ray diffraction (XRD) at 100 K with a synchrotron source (λ = 0.98 Å).
- Refinement : Use SHELXL for structure solution, ensuring R-factor <0.05 .
Advanced: How to resolve contradictions in reported kinetic parameters of this compound transmethylation across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dietary state (fed vs. fasted) .
- Controlled Replication : Repeat experiments under standardized conditions (e.g., ISO 17034) to isolate confounding factors .
- Pathway Modeling : Use computational tools like COPASI to test hypotheses about regulatory nodes in the methionine cycle .
Data Integrity and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
